molecular formula C17H26N2O4 B583970 Perindoprilat Lactam B CAS No. 130061-28-8

Perindoprilat Lactam B

Cat. No.: B583970
CAS No.: 130061-28-8
M. Wt: 322.405
InChI Key: GBVXUKWRYVJUFG-HTVCTNPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Perindoprilat Lactam B plays a significant role in biochemical reactions. It is metabolized from Perindopril, which inhibits the conversion of angiotensin I to angiotensin II . This interaction involves various enzymes and proteins, including ACE, which is directly inhibited by this compound .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to ACE, inhibiting its activity and reducing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Stability studies have been conducted in both human plasma and bovine milk for up to 3 months, at the storage conditions of 25, 4, and −80 °C .

Metabolic Pathways

This compound is involved in the renin-angiotensin system metabolic pathway. It interacts with ACE, a key enzyme in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat Lactam B involves the cyclization of perindoprilat to form the lactam ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat Lactam B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindoprilat Lactam B is unique due to its specific lactam structure, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXUKWRYVJUFG-HTVCTNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156329
Record name Perindoprilat lactam B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130061-28-8
Record name Perindoprilat lactam B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130061288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat lactam B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT LACTAM B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G458O7KI2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.